molecular formula C14H18ClN3O2 B7793785 2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine

Cat. No.: B7793785
M. Wt: 295.76 g/mol
InChI Key: DZFXXGFUXDQDBL-UHFFFAOYSA-N
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Description

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine is a quinazoline derivative known for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chloro and methoxy substituents on the quinazoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus oxychloride, while methoxylation can be performed using methanol in the presence of a strong acid catalyst.

    N-Alkylation: The final step involves the N-alkylation of the quinazoline core with 2-methylpropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.

    Vandetanib: A dual inhibitor of EGFR and vascular endothelial growth factor receptor (VEGFR).

Uniqueness

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups enhances its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-8(2)7-16-13-9-5-11(19-3)12(20-4)6-10(9)17-14(15)18-13/h5-6,8H,7H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFXXGFUXDQDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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